Ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-chloro-2-methylphenoxypropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves the following steps:
Formation of the 4-chloro-2-methylphenoxypropyl intermediate: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to form the 4-chloro-2-methylphenoxypropyl intermediate.
Coupling with piperidine: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the desired piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate: Similar structure but lacks the methyl group on the phenoxy ring.
Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate: Similar structure but lacks the chloro group on the phenoxy ring.
Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate: Similar structure but with the methyl group in a different position on the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO3.ClH/c1-3-22-18(21)15-7-10-20(11-8-15)9-4-12-23-17-6-5-16(19)13-14(17)2;/h5-6,13,15H,3-4,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDAMXDRQOIPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=C(C=C(C=C2)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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